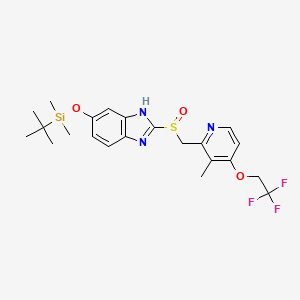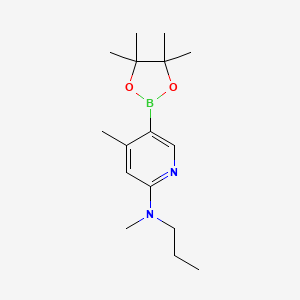![molecular formula C8H7F3N2 B567918 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine CAS No. 1260664-09-2](/img/structure/B567918.png)
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,2-B]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar high-temperature vapor-phase reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-B]pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Trifluoromethylindole: Contains a trifluoromethyl group attached to an indole ring, with applications in pharmaceuticals and agrochemicals.
Uniqueness
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is unique due to its specific structural arrangement, which combines the properties of both pyrrolo[3,2-B]pyridine and the trifluoromethyl group. This combination results in enhanced stability, reactivity, and potential for diverse applications compared to other similar compounds .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)5-3-7-6(13-4-5)1-2-12-7/h3-4,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAVHBMDLNPDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

